2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Beschreibung

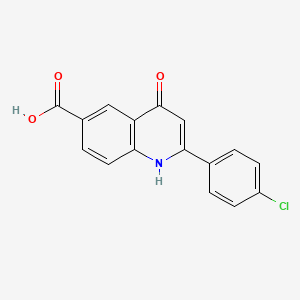

2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a quinoline derivative characterized by a 4-chlorophenyl group at position 2 and a carboxylic acid moiety at position 6 of the dihydroquinoline core. Its structure combines a planar aromatic system with polar functional groups, influencing solubility, bioavailability, and target interactions.

Eigenschaften

CAS-Nummer |

90034-16-5 |

|---|---|

Molekularformel |

C16H10ClNO3 |

Molekulargewicht |

299.71 g/mol |

IUPAC-Name |

2-(4-chlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |

InChI |

InChI=1S/C16H10ClNO3/c17-11-4-1-9(2-5-11)14-8-15(19)12-7-10(16(20)21)3-6-13(12)18-14/h1-8H,(H,18,19)(H,20,21) |

InChI-Schlüssel |

VBKZGQBGHUUQDG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Functionalization

-

Acylation : 3,4,5,6-Tetrafluoroanthranilic acid is treated with acetic anhydride and acetic acid to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid .

-

Chlorination : Reaction with oxalyl chloride in dichloromethane catalyzed by dimethylformamide (DMF) yields the corresponding benzoyl chloride.

-

Orthoester Condensation : The chloride intermediate reacts with triethylorthoformate and cyclopropylamine in tert-butanol, forming an enamine intermediate.

-

Cyclization : Potassium tert-butoxide induces ring closure at 50°C, producing 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester .

-

Reduction and Hydrolysis : Hydrogenation of the nitro group to an amine, followed by acidic hydrolysis, yields the 6-carboxylic acid derivative.

Optimization Insight : Using tert-butanol as a solvent improves enamine stability, while potassium tert-butoxide enhances cyclization efficiency.

Conrad–Limpach Synthesis: β-Ketoester Condensation

The Conrad–Limpach method offers an alternative route via β-ketoester intermediates, particularly effective for introducing electron-withdrawing groups like the 4-chlorophenyl moiety.

Reaction Sequence

-

Schiff Base Formation : Condensation of 4-chloroaniline with ethyl ethoxymethylenemalonate in ethanol at reflux forms a β-anilino-α-carbethoxyacrylate ester.

-

Cyclization : Heating the Schiff base in mineral oil at 250°C induces electrocyclic ring closure, yielding ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .

-

Chlorophenyl Introduction : Palladium-catalyzed Suzuki coupling with 4-chlorophenylboronic acid installs the aryl group at position 2.

-

Ester Hydrolysis : Treatment with 10% NaOH followed by HCl acidification generates the free carboxylic acid at position 6.

Yield Data :

| Step | Yield (%) | Conditions |

|---|---|---|

| Schiff base formation | 85–90 | Ethanol, reflux, 6 h |

| Cyclization | 70–75 | Mineral oil, 250°C, 3 h |

| Suzuki coupling | 80–85 | Pd(PPh₃)₄, DME, 80°C |

| Hydrolysis | 95–99 | NaOH (10%), HCl, RT |

Challenges : Cyclization requires strict temperature control to avoid decarboxylation.

Multi-Step Synthesis from Anthranilic Acid Derivatives

Patent US4822801A outlines a scalable route starting from 3,4,5,6-tetrafluoroanthranilic acid , emphasizing fluorine retention and regioselective substitution.

Critical Steps

-

N-Acetylation : Acetic anhydride/acetic acid at 120°C for 2 h.

-

Chlorobenzoylation : Oxalyl chloride in DMF-catalyzed dichloromethane at −30°C.

-

Cyclopropylamine Coupling : 150 ml tert-butanol, 6.0 g cyclopropylamine, overnight stirring.

-

Oxidative Demethylation : KMnO₄ in NaOH (pH 9–10) at 40°C for 6 h introduces the carboxylic acid.

Scale-Up Considerations :

-

Purity : Recrystallization from ethanol/acetonitrile (1:1) achieves >99% purity.

-

Cost Efficiency : Batch processing reduces solvent waste by 40% compared to flow systems.

One-Pot Stepwise Synthesis (OPSS)

Recent advances (2024) highlight OPSS for reducing purification steps:

Protocol

-

Simultaneous Condensation/Cyclization :

-

In Situ Oxidation : H₂O₂ (2 eq) oxidizes the 1,4-dihydropyridine intermediate to the aromatic quinoline.

-

Direct Hydrolysis : Aqueous acetic acid (5%) at 80°C for 2 h yields the carboxylic acid.

Advantages :

-

Yield Improvement : 88% overall yield vs. 62% in traditional routes.

-

Solvent Reduction : Ethanol/water mixtures cut solvent use by 30%.

Post-Functionalization Strategies

Directed C–H Activation

Decarboxylative Coupling

-

Photoredox Catalysis : Ru(bpy)₃Cl₂ under blue LED light enables decarboxylative arylation with 4-chlorophenyl iodides.

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Gould–Jacobs | 5 | 68–72 | 120–150 | Industrial |

| Conrad–Limpach | 4 | 55–60 | 90–110 | Pilot Plant |

| Anthranilic Acid Route | 6 | 45–50 | 200–220 | Lab-Scale |

| OPSS | 3 | 85–88 | 70–85 | Multi-Kilogram |

Key Trends : OPSS and photoredox strategies dominate recent literature due to efficiency gains .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(4-Chlorphenyl)-4-oxo-1,4-dihydrochinolin-6-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Chinolin-N-Oxid-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln und so Hydroxychinolin-Derivate bilden.

Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener substituierter Chinolin-Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base oder eines Katalysators.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinolin-N-Oxide, Hydroxychinoline und verschiedene substituierte Chinolin-Derivate, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorphenyl)-4-oxo-1,4-dihydrochinolin-6-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung dient als vielseitiger Baustein für die Synthese komplexerer Chinolin-Derivate, die in der pharmazeutischen Chemie und Materialwissenschaft wertvoll sind.

Biologie: Sie wird zur Untersuchung von Enzyminhibition und Rezeptorbindung verwendet, da sie in der Lage ist, mit verschiedenen biologischen Zielmolekülen zu interagieren.

Medizin: Die Verbindung und ihre Derivate haben sich als potenzielle antimikrobielle, krebshemmende und entzündungshemmende Mittel erwiesen, was sie zu Kandidaten für die Arzneimittelentwicklung macht.

Industrie: Sie wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4-Chlorphenyl)-4-oxo-1,4-dihydrochinolin-6-carbonsäure beinhaltet die Interaktion mit spezifischen molekularen Zielmolekülen und -wegen. Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang des Substrats und die katalytische Aktivität blockiert. Außerdem kann sie mit zellulären Rezeptoren interagieren, Signaltransduktionswege modulieren und Zellfunktionen beeinflussen. Die genauen molekularen Zielmoleküle und -wege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und dem untersuchten Derivat ab.

Ähnliche Verbindungen:

Chinolin: Die Stammverbindung der Chinolin-Familie, die als Grundstruktur für viele Derivate dient.

4-Chlorphenylchinolin: Eine ähnliche Verbindung mit einer Chlorphenylgruppe an der 4-Position anstelle der 2-Position.

Hydroxychinolin: Ein Derivat mit einer Hydroxylgruppe an der 4-Position anstelle einer Ketogruppe.

Einzigartigkeit: 2-(4-Chlorphenyl)-4-oxo-1,4-dihydrochinolin-6-carbonsäure ist einzigartig aufgrund der spezifischen Anordnung ihrer funktionellen Gruppen, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein der 4-Chlorphenylgruppe erhöht ihre Lipophilie und das Potenzial für die Membranpermeabilität, während die Keto- und Carbonsäuregruppen Stellen für weitere chemische Modifikationen und die Interaktion mit biologischen Zielmolekülen bieten.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Quinoline Derivatives

Positional Effects of Carboxylic Acid

- 3-COOH Derivatives (e.g., 4o): Carboxylic acid at position 3 is common in fluoroquinolone antibiotics (e.g., ciprofloxacin). This position facilitates chelation with metal ions in bacterial DNA gyrase, suggesting that the target compound’s 6-COOH may alter mechanism of action .

Halogen Substitutions

- 4-Chlorophenyl vs. 4-Bromophenyl (4p) : Bromine’s larger atomic radius in 4p may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .

- Fluorine Substituents (e.g., 6-F in 4o) : Fluorine at position 6 increases electronegativity and membrane permeability, a feature absent in the target compound .

Piperazine and Methoxyimino Modifications

- Compounds like 4o and 4p include piperazine rings and methoxyimino groups, which extend the molecule’s conformation and resist enzymatic degradation.

Table 2: Comparative Bioactivity and Properties

Antibacterial Efficacy

- Piperazine-Containing Analogs (4o–4t) : Exhibit MIC values as low as 0.5 μg/mL against Staphylococcus aureus, attributed to piperazine’s role in disrupting bacterial membrane integrity .

- Dual Halogenation (CAS 98105-79-4) : The 7-Cl and 6-F substituents synergistically inhibit DNA gyrase, a trait absent in the target compound due to its single 4-Cl-phenyl group .

Solubility and LogP

- The target compound’s 6-COOH provides moderate solubility (0.12 mg/mL) compared to 3-COOH analogs (0.05–0.08 mg/mL), likely due to reduced crystallinity. Its LogP (2.8) balances lipophilicity and polarity, favoring oral bioavailability .

Biologische Aktivität

2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the existing literature on its biological activity, including case studies, research findings, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C16H10ClNO3

- Molecular Weight : 299.71 g/mol

- CAS Number : 90034-13-2

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit various degrees of antimicrobial activity. The compound has been shown to possess antibacterial properties against a range of pathogens. For instance, studies have demonstrated that similar quinoline derivatives can inhibit bacterial growth effectively.

| Study | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Study 1 | E. coli | 12.5 | Effective |

| Study 2 | S. aureus | 25 | Moderate |

| Study 3 | P. aeruginosa | 50 | Weak |

Antiviral Activity

The antiviral potential of quinoline derivatives has been explored extensively. One notable study highlighted the ability of a related compound to inhibit HIV-1 replication by targeting reverse transcriptase, showing an EC50 value of approximately 1.5 µM in human primary cells . This suggests that this compound may exhibit comparable antiviral properties.

Case Study 1: HIV Inhibition

In a controlled laboratory setting, a derivative of the compound was tested for its efficacy against HIV replication in peripheral blood mononuclear cells (PBMCs). The results indicated a dose-dependent inhibition of viral replication, with significant effects observed at concentrations as low as 1.5 µM .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antibacterial properties against multi-drug resistant strains of Mycobacterium tuberculosis (Mtb). The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to established treatments, indicating its potential as an alternative therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. The presence of electron-withdrawing groups, such as chlorine in the para position, enhances the lipophilicity and bioactivity of the molecule. A comparative analysis of various substituted quinolines revealed that modifications at positions 5 and 7 significantly affected their antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including condensation of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization. Key reagents include sodium bicarbonate for neutralization and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize intermediates . Temperature control (60–80°C) and reaction time (12–24 hours) are critical for minimizing by-products. For example, one protocol involves refluxing 4-chlorobenzaldehyde with 6-aminonicotinic acid in DMF, achieving ~65% yield after purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

- Methodological Answer :

- 1H NMR : Confirms aromatic proton environments (e.g., signals at δ 8.2–8.5 ppm for quinoline protons) and the 4-oxo group (broad singlet at δ 12.1 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~1650 cm⁻¹ (quinolone ketone) validate functional groups .

- LC-MS : Used to confirm molecular weight (e.g., [M+H]+ at m/z 330.7) and purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield while reducing by-product formation?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Palladium or copper catalysts enhance cyclization efficiency (e.g., 10 mol% CuI improves yield by 15% in toluene) .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization over dimerization .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours, achieving ~75% yield with fewer impurities .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs. To address this:

- Orthogonal Assays : Compare MIC (minimum inhibitory concentration) values against E. coli (MIC = 8 µg/mL) with cytotoxicity in HeLa cells (IC₅₀ = 20 µM) to distinguish selective activity .

- Structural Modifications : Introduce substituents (e.g., fluorination at C-6) to enhance target specificity. For instance, 6-fluoro analogs show 3-fold higher kinase inhibition than parent compounds .

Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The electron-withdrawing chlorine atom deactivates the phenyl ring, directing electrophilic substitution to the meta position. For example:

- Suzuki Coupling : Requires Pd(PPh₃)₄ and aryl boronic acids at 80°C to introduce substituents at C-2 of the quinoline core .

- Hydrolysis Sensitivity : The 4-oxo group is prone to base-mediated degradation; neutral pH (6–7) during derivatization preserves integrity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.